molecular formula C9H8ClNO2 B3043697 3-(Acetylamino)benzoyl chloride CAS No. 90531-74-1

3-(Acetylamino)benzoyl chloride

Cat. No. B3043697
CAS RN: 90531-74-1
M. Wt: 197.62 g/mol
InChI Key: WPFGNWOTVRTHLR-UHFFFAOYSA-N
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Description

3-(Acetylamino)benzoyl chloride is a chemical compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 . It is a compound that belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .


Synthesis Analysis

The synthesis of similar compounds like benzoyl chloride involves taking benzoic acid and thionyl chloride as raw materials, heating, stirring and performing backflow reaction . The solution becomes clear and transparent, and redundant thionyl chloride is recycled to obtain a coarse benzoyl chloride product . This product is then subjected to reduced pressure distillation to obtain the finished benzoyl chloride product .


Molecular Structure Analysis

The InChI code for 3-(Acetylamino)benzoyl chloride is 1S/C9H8ClNO2/c1-6(12)11-8-4-2-3-7(5-8)9(10)13/h2-5H,1H3,(H,11,12) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Acyl chlorides like 3-(Acetylamino)benzoyl chloride react with primary and secondary amines to form amides . Tertiary amines cannot be acylated due to the absence of a replaceable hydrogen atom . With the much less active benzoyl chloride, acylation can still be performed by the use of excess aqueous base to facilitate the reaction .

Scientific Research Applications

Synthesis of Amides

3-(Acetylamino)benzoyl chloride serves as a valuable reagent in the synthesis of amides. When reacted with various amines, it forms amide derivatives. For instance:

Mechanism of Action

While the specific mechanism of action for 3-(Acetylamino)benzoyl chloride is not mentioned in the search results, compounds in the class of acylaminobenzoic acid and derivatives, to which this compound belongs, are known to have the amine group N-acylated .

Future Directions

While the specific future directions for 3-(Acetylamino)benzoyl chloride were not found in the search results, similar compounds like benzocaine have been modified to develop highly biologically active compounds such as leteprinim, a hypoxanthine derivative that enhances neuron survival in the brain . These modifications have led to the treatment of neurodegenerative disorders such as Alzheimer’s, Parkinson’s disease, and stroke .

properties

IUPAC Name

3-acetamidobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-6(12)11-8-4-2-3-7(5-8)9(10)13/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFGNWOTVRTHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Acetylamino)benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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